molecular formula C9H16O2 B6220785 {5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers CAS No. 2758005-16-0

{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers

Cat. No.: B6220785
CAS No.: 2758005-16-0
M. Wt: 156.2
InChI Key:
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Description

{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers, is a type of chiral alcohol that has been used in various scientific experiments and research. This alcohol is composed of two main components: the spiro compound and the methanol. The spiro compound contains a carbon-carbon bond between two quaternary carbon atoms, while the methanol contains a carbon-hydrogen bond. This alcohol is a mixture of diastereomers, which means that it contains two stereoisomers that are not mirror images of each other. This alcohol has been used in many scientific experiments and research due to its unique properties.

Scientific Research Applications

{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers, has been used in a variety of scientific research applications. This alcohol has been used in the synthesis of chiral drugs, such as the anti-cancer drug paclitaxel. It has also been used in the synthesis of chiral intermediates for the synthesis of other drugs, such as the anti-HIV drug zidovudine. This alcohol has also been used in the synthesis of chiral catalysts for asymmetric synthesis. Additionally, this alcohol has been used in the synthesis of chiral auxiliaries for the enantioselective synthesis of other compounds.

Mechanism of Action

The mechanism of action of {5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers, is not well understood. However, it is believed that this alcohol acts as a chiral auxiliary or catalyst in asymmetric synthesis. This alcohol is believed to interact with the substrate and the catalyst to form a complex that is enantioselective. This complex then undergoes a reaction that produces the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are not well understood. This alcohol has not been tested in humans, so its effects on humans are not known. However, this alcohol has been tested in animals, and it has been found to be safe and non-toxic.

Advantages and Limitations for Lab Experiments

The main advantage of using {5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers, in laboratory experiments is that it is a chiral alcohol that can be used in asymmetric synthesis. This alcohol is relatively inexpensive and easy to obtain, and it can be used in a wide variety of reactions. The main limitation of this alcohol is that it is a mixture of diastereomers, which means that it is not as enantioselective as some other chiral alcohols.

Future Directions

There are a number of potential future directions for research into {5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers. One potential direction is to further investigate the mechanism of action of this alcohol and to develop new methods for its synthesis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential applications in the synthesis of drugs and other compounds. Finally, further research could be conducted into the advantages and limitations of using this alcohol in laboratory experiments.

Synthesis Methods

{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers, can be synthesized using a variety of methods. The most common method is the reductive amination of the corresponding aldehyde, which involves the reaction of the aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the reaction of an aldehyde with an alcohol in the presence of an acid catalyst such as sulfuric acid. This method produces a mixture of diastereomers that can be separated by chromatography. Other methods for synthesizing this alcohol include the reaction of aldehydes with primary amines, the reaction of aldehydes with secondary amines, and the reaction of aldehydes with tertiary amines.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers' involves the synthesis of the spirocyclic ring followed by the addition of a hydroxyl group to the ring.", "Starting Materials": [ "Cyclohexanone", "2-bromoethyl acetate", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of spirocyclic ring", "a. React cyclohexanone with 2-bromoethyl acetate in the presence of sodium hydride to form the spirocyclic intermediate.", "b. Treat the intermediate with methanol and hydrochloric acid to form the spirocyclic ring.", "Step 2: Addition of hydroxyl group", "a. Reduce the spirocyclic ring with sodium borohydride in the presence of acetic acid to form the alcohol intermediate.", "b. Treat the intermediate with methanesulfonic acid to form the mixture of diastereomers.", "c. Purify the mixture by treating it with sodium bicarbonate and sodium chloride followed by water." ] }

2758005-16-0

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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